An In-Depth Technical Guide to [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
An In-Depth Technical Guide to [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
CAS Number: 181864-78-8
This guide provides a comprehensive overview of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride, a quaternary ammonium phosphine salt. Synthesizing data from chemical suppliers and the broader context of organophosphorus chemistry, this document offers insights for researchers, chemists, and professionals in drug development and catalysis.
Introduction and Core Compound Identity
[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride is a bifunctional molecule featuring a bulky, electron-rich dicyclohexylphosphino group and a permanently charged quaternary ammonium cation.[1][2][3][4] This unique structure positions it as a potentially valuable ligand in catalysis, particularly for reactions in aqueous or biphasic systems where the charged moiety can influence solubility and catalyst recovery. The dicyclohexylphosphino group is a well-established component of highly effective ligands for palladium-catalyzed cross-coupling reactions, suggesting the primary area of application for this compound.[5][6]
Physicochemical and Spectroscopic Profile
The accurate characterization of a chemical entity is fundamental to its application. Below is a summary of the known properties of [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride.
| Property | Value | Source(s) |
| CAS Number | 181864-78-8 | [1][2][3][4] |
| Molecular Formula | C₁₇H₃₅ClNP | [1][2] |
| Molecular Weight | 319.89 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals. | [1] |
| Melting Point | 223°C (decomposes) | [4] |
| Purity | Typically ≥95% | [3] |
| IUPAC Name | 2-(dicyclohexylphosphino)-N,N,N-trimethylethanaminium chloride | [3] |
While specific, publicly available spectroscopic data such as detailed ¹H, ¹³C, and ³¹P NMR spectra or IR spectra for this exact compound are limited, supplier information indicates that analytical data conforms to the proposed structure.[1] The ³¹P NMR chemical shift is a critical parameter for any phosphine ligand, as it provides insight into the electronic environment of the phosphorus atom.
Proposed Synthesis Pathway
Step-by-Step Proposed Protocol:
Step 1: Synthesis of 2-(Dicyclohexylphosphino)-N,N-dimethylethanamine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add dicyclohexylphosphine. Dissolve the phosphine in an appropriate anhydrous solvent such as THF.
-
Deprotonation (optional but recommended): Cool the solution to 0°C and add a strong base (e.g., n-butyllithium) dropwise to form the lithium dicyclohexylphosphide. This enhances the nucleophilicity of the phosphorus atom.
-
Nucleophilic Substitution: Slowly add a solution of 2-chloro-N,N-dimethylethanamine in anhydrous THF to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC-MS.
-
Workup and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Quaternization to form the final product
-
Reaction Setup: Dissolve the purified 2-(dicyclohexylphosphino)-N,N-dimethylethanamine from Step 1 in a suitable solvent like acetonitrile or acetone in a round-bottom flask.
-
Methylation: Add an excess of methyl chloride (as a solution or bubbled gas) or an alternative methylating agent like methyl iodide.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The quaternary ammonium salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid product by filtration, wash with cold solvent to remove any unreacted starting material, and dry under vacuum.
Applications in Homogeneous Catalysis: A Ligand for Cross-Coupling
The primary utility of phosphine-containing molecules like this is as ligands in transition metal catalysis. The dicyclohexylphosphino group is sterically demanding and electron-rich, properties that are highly desirable for promoting challenging cross-coupling reactions.
Role in Palladium-Catalyzed Reactions
Bulky, electron-donating phosphine ligands are crucial for the efficiency of palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig amination, and other cross-coupling reactions.[5] They facilitate the key steps of the catalytic cycle:
-
Oxidative Addition: The electron-rich nature of the phosphine ligand enhances the electron density on the palladium center, promoting the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation: The ligand's steric bulk can influence the rate of transmetalation, where the organic group is transferred from the main group organometallic reagent (e.g., an organoboron compound) to the palladium center.
-
Reductive Elimination: Finally, the bulky ligand promotes the reductive elimination of the desired product (Ar-Nu), regenerating the active Pd(0) catalyst.
The quaternary ammonium group in [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride adds a layer of functionality, potentially allowing these high-performance catalytic systems to be used in polar or aqueous solvent systems, which is a key goal of green chemistry.
Safety, Handling, and Storage
As a research chemical, [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride should be handled with appropriate precautions.
-
Hazards: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid breathing dust and minimize dust generation.
-
Storage: Store in a cool, dry place in a tightly sealed container. The compound is noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the phosphine group.[1]
References
-
[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride | 181864-78-8. (n.d.). Ereztech. Retrieved January 12, 2026, from [Link]
-
2-(二环己基膦)乙基三甲基氯化铵 | 181864-78-8. (n.d.). ChemDB. Retrieved January 12, 2026, from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(38), 8938–8964. [Link]
-
Optimizing Cross-Coupling Reactions: The Strategic Advantage of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. research.rug.nl [research.rug.nl]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
